![molecular formula C18H11FN2OS B6582885 4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 6217-16-9](/img/structure/B6582885.png)

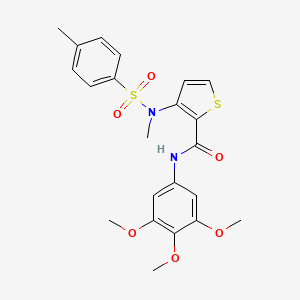

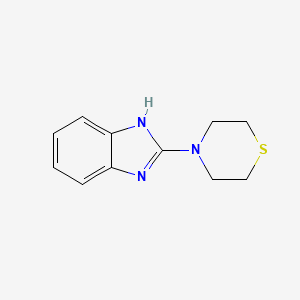

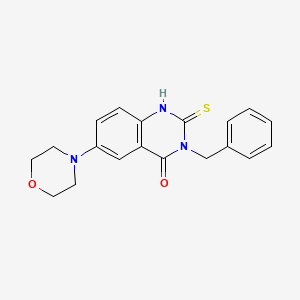

4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Übersicht

Beschreibung

4-Fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide (FNB) is an important organic compound, which is widely used in the synthesis of novel small molecules, such as drugs and agrochemicals. It has been studied extensively for its potential applications in the pharmaceutical and agricultural industries. FNB has a wide range of biological activities, including antifungal, anti-inflammatory, anti-cancer and anti-bacterial activities. The compound has been found to possess a number of advantageous properties, including low toxicity, low cost, and excellent solubility in water and other solvents.

Wirkmechanismus

Target of Action

Thiazole derivatives, which oprea1_345708 is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets through various mechanisms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the surrounding environment.

Vorteile Und Einschränkungen Für Laborexperimente

4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has a number of advantages when used in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it has excellent solubility in water and other solvents. Furthermore, this compound has low toxicity, making it safe to use in laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments. The compound is not very stable, and it is susceptible to hydrolysis and oxidation. In addition, this compound is not very soluble in organic solvents, and it is difficult to purify.

Zukünftige Richtungen

The potential applications of 4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide are still being explored. Further research is needed to better understand the compound’s mechanism of action and to identify new uses for it. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Furthermore, studies are needed to investigate the compound’s potential use in the treatment of various diseases, such as cancer and infectious diseases. Finally, further research is needed to evaluate the safety and efficacy of this compound for use in humans and animals.

Synthesemethoden

4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can be synthesized by a variety of methods. The most common method is the synthesis of this compound from 4-fluoro-benzaldehyde and 2-mercapto-5-naphthoic acid. This method involves the formation of an intermediate, 4-fluoro-2-mercapto-5-naphthoic acid, which is then reacted with benzaldehyde to form this compound. Another method involves the reaction of 4-fluoro-benzaldehyde with 2-mercapto-1,3-thiazole, which yields this compound as the final product.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has been studied extensively for its potential application in the pharmaceutical and agricultural industries. It has been shown to possess a number of biological activities, including antifungal, anti-inflammatory, anti-cancer and anti-bacterial activities. The compound has also been found to possess a number of advantageous properties, including low toxicity, low cost, and excellent solubility in water and other solvents. Furthermore, this compound has been used in the synthesis of novel small molecules, such as drugs and agrochemicals.

Biochemische Analyse

Biochemical Properties

The biochemical properties of Oprea1_345708 are largely determined by its thiazole core. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given the known properties of thiazoles, it is possible that Oprea1_345708 could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVIXMDLBAKPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405469 | |

| Record name | N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6217-16-9 | |

| Record name | N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B6582806.png)

![N-(2-chlorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582809.png)

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)

![ethyl 4-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B6582861.png)

![N-{3-[5-(4-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6582862.png)

![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6582869.png)

![N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6582871.png)

![2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B6582878.png)

![methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate](/img/structure/B6582891.png)

![2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole](/img/structure/B6582900.png)